6-Morpholin-4-yl-3-nitro-2-pyridylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-morpholin-4-yl-3-nitropyridin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N4O3/c10-9-7(13(14)15)1-2-8(11-9)12-3-5-16-6-4-12/h1-2H,3-6H2,(H2,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIFCWMHMGEUPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC(=C(C=C2)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Morpholin 4 Yl 3 Nitro 2 Pyridylamine
Retrosynthetic Analysis of the 6-Morpholin-4-yl-3-nitro-2-pyridylamine Scaffold
A logical retrosynthetic analysis of the target molecule, this compound, breaks the compound down into simpler, more readily available starting materials. The primary disconnections are made at the carbon-nitrogen bonds of the functional groups attached to the pyridine (B92270) ring.
The synthesis can be envisioned in a stepwise manner:
Amine Introduction: The final step is the introduction of the 2-amino group. This can be achieved through the reduction of a corresponding nitro group or amination of a suitable precursor.
Nitration: The nitro group at the 3-position is introduced via an electrophilic aromatic substitution (nitration) on the 6-morpholinyl-2-aminopyridine scaffold. The existing amino and morpholino groups direct the position of nitration.
Morpholine (B109124) Installation: The morpholine moiety at the 6-position is typically installed via a nucleophilic aromatic substitution reaction, displacing a halogen (e.g., chlorine) from the pyridine ring.
Precursor Synthesis and Intermediate Derivatization
The synthesis of the target compound relies on the preparation of key precursors and intermediates. These molecules are functionalized in a controlled sequence to build the final scaffold.
A common precursor in the synthesis of related structures is 4-(5-Nitro-2-pyridyl)-morpholine. This compound is typically synthesized through a nucleophilic aromatic substitution reaction. ontosight.ai The process involves reacting 2-chloro-5-nitropyridine (B43025) with morpholine, often in the presence of a base. ontosight.ai The electron-withdrawing effect of the nitro group at the 5-position activates the chlorine atom at the 2-position, facilitating its displacement by the nucleophilic morpholine. ontosight.ai
The general reaction is as follows:
Starting Materials: 2-chloro-5-nitropyridine and Morpholine
Reaction Type: Nucleophilic Aromatic Substitution
Key Features: The pyridine ring's electron deficiency, enhanced by the nitro group, makes it susceptible to nucleophilic attack. ontosight.ai
This method provides a reliable route to N-aryl morpholine derivatives, which are valuable intermediates in medicinal chemistry. e3s-conferences.orgresearchgate.net
The transformation of a nitro-substituted precursor into the corresponding amine is a crucial step in building the final molecule. The preparation of 6-(4-Morpholinyl)-3-pyridinamine involves the selective reduction of the nitro group on a 6-morpholinyl-3-nitropyridine intermediate.
Several methods are effective for the reduction of aromatic nitro groups:
Catalytic Hydrogenation: This is a common and clean method, often employing catalysts like Palladium on carbon (Pd/C) or Raney Nickel in a hydrogen atmosphere.
Chemical Reduction: Reagents such as tin(II) chloride (SnCl2) in hydrochloric acid, or sodium sulfide (B99878) (Na2S) can be used for the reduction. google.com In some cases, selective reduction of one nitro group in the presence of another can be achieved using ammonium (B1175870) sulfide. nih.gov
Direct and Indirect Functionalization Strategies at the Pyridine Ring
Functionalizing the pyridine ring requires a strategic approach, considering the electronic properties of the existing substituents, which direct the position of further modifications.
The pyridine ring is inherently electron-deficient compared to benzene, making it less reactive towards electrophilic substitution and more reactive towards nucleophilic substitution. However, the reactivity is heavily influenced by the substituents present.
Electrophilic Substitution: The presence of strong electron-donating groups, such as an amino (-NH2) group and a morpholino group, activates the pyridine ring towards electrophilic attack. These groups direct incoming electrophiles primarily to the ortho and para positions relative to themselves. In the context of a 2-amino, 6-morpholino pyridine, the 3- and 5-positions are activated.
Nucleophilic Substitution: Nucleophilic aromatic substitution is favored on pyridine rings bearing electron-withdrawing groups and a good leaving group (like a halogen). This principle is applied in the synthesis of precursors, such as the reaction between a chloronitropyridine and morpholine. ontosight.ainih.gov
The introduction of the nitro group at the 3-position of the 2-amino-6-morpholinylpyridine core is a critical and regiochemically challenging step. Direct nitration of 2-aminopyridine (B139424) itself can lead to a mixture of products. sapub.orgresearchgate.net
Research has shown that the nitration of 2-aminopyridine with a mixture of nitric acid and sulfuric acid can yield both 3-nitro and 5-nitro isomers. sapub.orgresearchgate.net The ratio of these isomers is highly dependent on reaction conditions, particularly temperature. At lower temperatures (below 40°C), the reaction tends to form 2-nitraminopyridine as a kinetic product, which can then rearrange to the ring-nitrated products upon heating. sapub.org At higher temperatures (above 50°C), the rearrangement favors the formation of the 2-amino-3-nitropyridine (B1266227) and 2-amino-5-nitropyridine (B18323) thermodynamic products. sapub.org Theoretical concepts such as "electric hindrance" have been proposed to explain the observed regioselectivity, suggesting that electrostatic repulsion between positive charges in the reaction intermediate influences the final product distribution. sapub.orgresearchgate.net
To achieve selective C3-nitration, directing groups can be employed. For example, using an N-sulfonyl group on the 2-amino position has been reported to effectively direct nitration to the C3 position. rsc.org
Below is a table summarizing typical outcomes of 2-aminopyridine nitration under different conditions, as described in the literature.
| Starting Material | Nitrating Agent | Conditions | Major Product(s) | Yield (%) | Reference |
| 2-Aminopyridine | HNO₃ / H₂SO₄ | > 50°C | 2-Amino-5-nitropyridine | High | sapub.org |
| 2-Aminopyridine | HNO₃ / H₂SO₄ | > 50°C | 2-Amino-3-nitropyridine | Low | sapub.org |
| 2-Aminopyridine | Thermolysis of 2-Nitraminopyridine | 132°C in Chlorobenzene | 2-Amino-3-nitropyridine | 40% | sapub.org |
| 2-Aminopyridine | Thermolysis of 2-Nitraminopyridine | 132°C in Chlorobenzene | 2-Amino-5-nitropyridine | 26% | sapub.org |
| 2-Sulfanilamidopyridines | tert-Butyl nitrite | Standard Conditions | C3-Nitrated Product | Varies | rsc.org |
Incorporation of the Morpholine Substituent via Nucleophilic Aromatic Substitution
The introduction of the morpholine moiety onto the pyridine ring is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. This reaction is particularly effective on electron-deficient aromatic systems, such as pyridine, and its reactivity is significantly enhanced by the presence of strong electron-withdrawing groups, like the nitro group (-NO₂).
In the context of synthesizing this compound, a common strategy involves starting with a di-substituted pyridine bearing a leaving group at the 6-position. A halogen, such as chlorine or fluorine, is an effective leaving group for this transformation. The reaction proceeds by the attack of the nitrogen atom of morpholine (the nucleophile) on the carbon atom bearing the leaving group.
The pyridine ring's nitrogen atom and the nitro group at the 3-position withdraw electron density from the ring, making the 2- and 6-positions highly electrophilic and susceptible to nucleophilic attack. The stability of the intermediate Meisenheimer complex, where the negative charge is delocalized onto the electronegative nitrogen atom of the pyridine ring and the oxygen atoms of the nitro group, drives the reaction forward. stackexchange.com Fluoropyridines often exhibit higher reaction rates compared to chloropyridines in SNAr reactions. nih.gov The general mechanism is illustrated below:
Starting Material: 2-Amino-6-chloro-3-nitropyridine Nucleophile: Morpholine Product: this compound
The reaction conditions for such substitutions can be optimized, but often involve heating the reactants in a suitable solvent, sometimes in the presence of a base to neutralize the generated acid (e.g., HCl). Lewis acids can also be employed to activate the pyridine ring, further enhancing its reactivity towards nucleophiles. researchgate.netsemanticscholar.org For instance, the synthesis of 4-(4-nitrophenyl)morpholine (B78992) from p-halonitrobenzene and morpholine demonstrates a similar SNAr process. google.comisuct.ru
Amine Group Installation and Transformations
One direct approach is the amination of a suitable precursor. For example, starting with a 6-morpholinyl-3-nitropyridine that has a leaving group (like a halogen) at the 2-position, a nucleophilic substitution with an ammonia (B1221849) source can install the amino group.
Alternatively, oxidative amination can be employed. A method has been developed for the selective amination of 3-nitropyridine (B142982) at room temperature. ntnu.no When 3-nitropyridine is reacted in a DMSO/water mixture saturated with ammonia in the presence of potassium permanganate, 2-amino-5-nitropyridine is formed with high selectivity. ntnu.no This highlights a method for introducing an amino group ortho to the pyridine nitrogen and para to the nitro group.
Another strategy involves the vicarious nucleophilic substitution (VNS) of hydrogen. This method allows for the introduction of an amino group by reacting a nitropyridine with an aminating agent like hydroxylamine (B1172632) or 4-amino-1,2,4-triazole, which typically results in amination at the position para to the nitro group. ntnu.no
Finally, if the synthesis starts with a molecule containing a different functional group at the 2-position, a transformation reaction can be used. For example, the reduction of a second nitro group, if selectively possible, could yield the desired amine. However, this requires careful control to avoid the reduction of the nitro group at the 3-position.
Advanced Synthetic Techniques for this compound and Analogs
Modern organic synthesis offers a variety of advanced techniques that can be applied to construct complex heterocyclic molecules like substituted pyridylamines more efficiently.
Transition Metal-Catalyzed Coupling Reactions in Pyridine Synthesis
Transition-metal catalysis has become an indispensable tool for the formation of C-C and C-N bonds, providing powerful methods for the synthesis and functionalization of pyridine rings. nih.gov
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction couples an organoboron compound with an organic halide. It could be used to attach a morpholinyl group or build the pyridine skeleton itself. Pyridine sulfinates have also been developed as effective coupling partners in palladium-catalyzed cross-coupling reactions, serving as alternatives to often unstable pyridine boronic acids. tcichemicals.com
Buchwald-Hartwig Amination: This is a palladium-catalyzed C-N bond-forming reaction, ideal for installing the amine or morpholine substituents. For example, a 2,6-dichloro-3-nitropyridine (B41883) could be selectively reacted first with morpholine and then with an ammonia surrogate under different catalytic conditions.
Hiyama Coupling: This reaction involves the coupling of organosilanes with organic halides, catalyzed by palladium. mdpi.com It offers a versatile method for creating C-C bonds in the synthesis of complex biaryl scaffolds, which could be part of more complex pyridine-containing structures. mdpi.com
These reactions benefit from a wide range of available catalysts and ligands, allowing for fine-tuning of reactivity and selectivity. researchgate.net
| Coupling Reaction | Catalyst/Metal | Reactant 1 (Pyridine) | Reactant 2 | Bond Formed |
| Suzuki-Miyaura | Pd | Halopyridine | Organoboron | C-C |
| Buchwald-Hartwig | Pd | Halopyridine | Amine/Amide | C-N |
| Hiyama | Pd | Halopyridine | Organosilane | C-C |
| C-H Functionalization | Rh, Ru, Ir | Pyridine C-H bond | Alkene/Alkyne | C-C |
Multi-Component Reactions (MCRs) for Pyridine Derivatives
Multi-component reactions (MCRs), in which three or more reactants combine in a single operation to form a product, are highly efficient for building molecular complexity. bohrium.com They offer advantages in terms of atom economy, reduced reaction times, and simplified purification procedures. researchgate.net
Several MCRs are known for the synthesis of polysubstituted pyridines. rsc.org For example, the Hantzsch pyridine synthesis and its variations can produce dihydropyridines, which can then be oxidized to pyridines. A one-pot, four-component reaction of an aldehyde, a 1,3-dicarbonyl compound, ethyl cyanoacetate, and ammonium acetate (B1210297) can lead to highly functionalized pyridines. nih.govacs.org While directly synthesizing this compound via an MCR might be challenging due to the specific substitution pattern, this approach is powerful for creating a diverse library of analogs by varying the starting components. researchgate.net
Microwave-Assisted Synthesis for Related Heterocycles
Microwave-assisted organic synthesis has emerged as a valuable technique for accelerating chemical reactions. nih.gov The use of microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve product yields by ensuring uniform and rapid heating. mdpi.com
This technology is well-suited for many of the reactions involved in the synthesis of substituted pyridines, including:
Nucleophilic Aromatic Substitution: Microwave heating can speed up the substitution of halogens with amines like morpholine.
Transition Metal-Catalyzed Reactions: Many coupling reactions, such as Suzuki and Buchwald-Hartwig, are effectively accelerated under microwave conditions.
Multi-Component Reactions: MCRs to form pyridine rings can be performed efficiently in a microwave reactor, often leading to cleaner products and higher yields in shorter times. nih.govacs.org
The synthesis of various morpholine-containing compounds and other heterocycles has been successfully demonstrated using microwave assistance, highlighting its applicability in this area. mdpi.comresearchgate.netnih.gov
Optimization of Reaction Conditions and Yields in the Synthesis of Substituted Pyridylamines
Optimizing reaction conditions is crucial for maximizing the yield and purity of the target compound while minimizing waste and reaction time. For a multi-step synthesis of a substituted pyridylamine, each step must be carefully optimized.
Key parameters for optimization include:
Solvent: The choice of solvent can significantly impact reaction rates and selectivity. For SNAr reactions, polar aprotic solvents like DMSO, DMF, or acetonitrile (B52724) are often effective.
Temperature: Reaction rates are highly dependent on temperature. While higher temperatures can increase the rate, they may also lead to side reactions and decomposition. Finding the optimal temperature is key. researchgate.net For instance, some reactions may proceed at room temperature while others require reflux or specific heating profiles achievable with microwave reactors. mdpi.comresearchgate.net
Catalyst and Ligand: In transition metal-catalyzed reactions, the choice of metal, its oxidation state, and the coordinating ligand are paramount. Screening different catalyst/ligand combinations is a common optimization strategy.
Base: Many reactions, particularly coupling and substitution reactions, require a base. The strength and type of base (e.g., organic like triethylamine (B128534) or inorganic like K₂CO₃) can influence the reaction's outcome.
Concentration: The concentration of reactants can affect the reaction kinetics.
A systematic approach, such as a Design of Experiments (DoE), can be used to efficiently explore the parameter space and identify the optimal conditions. The table below shows a hypothetical optimization for an SNAr step.
| Entry | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ | Acetonitrile | 80 | 12 | 65 |
| 2 | Triethylamine | Acetonitrile | 80 | 12 | 58 |
| 3 | K₂CO₃ | DMF | 80 | 8 | 78 |
| 4 | K₂CO₃ | DMF | 100 | 4 | 92 |
| 5 | Cs₂CO₃ | DMF | 100 | 4 | 95 |
This iterative process of optimization is essential for developing a robust and scalable synthesis for complex molecules like this compound.
Spectroscopic Characterization and Structural Elucidation of 6 Morpholin 4 Yl 3 Nitro 2 Pyridylamine
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is the cornerstone for elucidating the precise structure of 6-Morpholin-4-yl-3-nitro-2-pyridylamine. By analyzing one- and two-dimensional NMR spectra, each proton and carbon atom in the molecule can be unambiguously assigned. The analysis relies on comparing the experimental data with known values for the parent structure, 2-amino-3-nitropyridine (B1266227), and considering the substituent effects of the morpholine (B109124) group. researchgate.netresearchgate.net
Proton (¹H) NMR Spectral Analysis and Signal Assignment
The ¹H NMR spectrum provides information about the chemical environment and connectivity of protons. For the parent compound, 2-amino-3-nitropyridine, the pyridine (B92270) ring protons appear as distinct multiplets. researchgate.net In this compound, the substitution at the C-6 position simplifies the aromatic region.
The H-6 proton signal is absent, and the remaining H-4 and H-5 protons of the pyridine ring are expected to appear as two distinct doublets due to their mutual coupling. The electron-donating morpholine group attached to C-6 would typically shield the adjacent H-5, causing an upfield shift, while the H-4 is influenced by the electron-withdrawing nitro group at C-3.
The morpholine ring itself introduces two characteristic signals. The four protons on the carbons adjacent to the ring nitrogen (N-CH₂) are deshielded by the nitrogen and are expected to appear as a triplet. The four protons on the carbons adjacent to the ring oxygen (O-CH₂) are further deshielded and appear as a separate triplet. A broad singlet corresponding to the two protons of the amino (-NH₂) group is also anticipated.
Interactive Table 1: Predicted ¹H NMR Signal Assignments for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-5 (Pyridine) | ~ 6.5 - 7.0 | Doublet (d) | ~ 8.0 - 9.0 | 1H |
| H-4 (Pyridine) | ~ 8.0 - 8.5 | Doublet (d) | ~ 8.0 - 9.0 | 1H |
| Morpholine (-N-CH₂-) | ~ 3.5 - 3.8 | Triplet (t) | ~ 4.5 - 5.5 | 4H |
| Morpholine (-O-CH₂-) | ~ 3.8 - 4.0 | Triplet (t) | ~ 4.5 - 5.5 | 4H |
| Amino (-NH₂) | ~ 7.0 - 7.5 | Broad Singlet (br s) | - | 2H |
Carbon-13 (¹³C) NMR Spectral Analysis
The ¹³C NMR spectrum reveals the chemical environment of each carbon atom. Based on the analysis of 2-amino-3-nitropyridine, the carbon atoms of the pyridine ring are well-resolved. researchgate.net The introduction of the morpholine group at the C-6 position induces significant changes in the chemical shifts.
The C-6 carbon, now directly attached to the morpholine nitrogen, is expected to be significantly deshielded. The carbons of the pyridine ring (C-2, C-3, C-4, C-5) will also experience shifts due to the electronic effects of the new substituent. The morpholine ring will contribute two distinct signals: one for the carbons adjacent to the nitrogen (N-CH₂) and another for the carbons adjacent to the oxygen (O-CH₂).
Interactive Table 2: Predicted ¹³C NMR Signal Assignments for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C-4 (Pyridine) | ~ 145 - 150 |
| C-5 (Pyridine) | ~ 105 - 110 |
| C-3 (Pyridine) | ~ 130 - 135 |
| C-2 (Pyridine) | ~ 155 - 160 |
| C-6 (Pyridine) | ~ 158 - 162 |
| Morpholine (-N-CH₂-) | ~ 45 - 50 |
| Morpholine (-O-CH₂-) | ~ 65 - 70 |
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To confirm the assignments from one-dimensional spectra, two-dimensional (2D) NMR experiments are essential.
COSY (Correlation Spectroscopy): This experiment would establish proton-proton couplings. A cross-peak between the signals assigned to H-4 and H-5 would definitively confirm their adjacency on the pyridine ring. It would also show correlations between the N-CH₂ and O-CH₂ protons within the morpholine ring system.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom. It would be used to link the ¹H and ¹³C assignments, for instance, connecting the H-4 signal to the C-4 signal, the H-5 signal to the C-5 signal, and the morpholine proton signals to their corresponding carbon signals.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the connectivity between different parts of the molecule. Key expected correlations would include the protons of the morpholine N-CH₂ group to the pyridine C-6, and the pyridine H-5 proton to C-3 and C-6, confirming the placement of the morpholine ring.
Vibrational Spectroscopy for Functional Group Identification
Vibrational spectroscopy, including FTIR, is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies.
Fourier-Transform Infrared (FTIR) Spectroscopy Analysis
The FTIR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups. The analysis of the closely related 2-amino-3-nitropyridine provides a reference for the vibrations of the substituted pyridine core. researchgate.net
The spectrum is expected to show strong N-H stretching vibrations from the primary amino group. The nitro group (-NO₂) will be identifiable by its strong asymmetric and symmetric stretching bands. The aromatic pyridine ring will produce a series of C-H stretching and C=C/C=N ring stretching vibrations. The addition of the morpholine ring introduces aliphatic C-H stretching bands and, most characteristically, a strong C-O-C (ether) stretching band.
Interactive Table 3: Key FTIR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3450 - 3300 | N-H Stretching | Primary Amine (-NH₂) |
| 3100 - 3000 | C-H Stretching | Aromatic (Pyridine) |
| 2950 - 2850 | C-H Stretching | Aliphatic (Morpholine) |
| 1620 - 1580 | N-H Bending | Primary Amine (-NH₂) |
| 1600 - 1450 | C=C & C=N Stretching | Pyridine Ring |
| 1550 - 1500 | N-O Asymmetric Stretching | Nitro Group (-NO₂) |
| 1360 - 1320 | N-O Symmetric Stretching | Nitro Group (-NO₂) |
| 1120 - 1100 | C-O-C Stretching | Ether (Morpholine) |
Raman Spectroscopy (if applicable)
Raman spectroscopy serves as a valuable complement to FTIR analysis. While specific experimental Raman data for this compound is not widely documented, the technique is particularly sensitive to symmetric vibrations and non-polar bonds. It would be expected to provide strong signals for the symmetric stretching of the nitro group and the characteristic "ring breathing" modes of the substituted pyridine skeleton, which can be weak in the FTIR spectrum. This complementary data aids in a more complete vibrational analysis of the molecule.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is an indispensable analytical technique for determining the exact molecular weight of a compound and for gaining insight into its structure through the analysis of its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which allows for the determination of its elemental composition. For this compound (C₉H₁₁N₅O₃), the theoretical exact mass can be calculated. HRMS analysis would be expected to yield a measured mass that corresponds very closely to this theoretical value, typically within a few parts per million (ppm), thus confirming the molecular formula.
Table 1: Theoretical Mass Data for this compound
| Parameter | Value |
| Molecular Formula | C₉H₁₁N₅O₃ |
| Monoisotopic Mass | 237.0862 u |
| Average Mass | 237.225 u |
Note: This table represents theoretical data. Experimental values from HRMS would be expected to be very close to the monoisotopic mass.
In mass spectrometry, molecules are ionized and then fragmented. The pattern of these fragments provides a "fingerprint" that helps to confirm the structure. While specific experimental data for this compound is not available, the fragmentation pattern can be predicted based on the known behavior of related structures, such as nitropyridine derivatives.
Common fragmentation pathways for aromatic nitro compounds involve the loss of the nitro group (NO₂) and subsequent cleavages of the ring structure. For this compound, characteristic fragmentation would likely include:
Loss of the nitro group: A primary fragmentation would be the cleavage of the C-NO₂ bond, resulting in a fragment ion corresponding to the loss of 46 u (mass of NO₂).
Fragmentation of the morpholine ring: The morpholine substituent can undergo ring-opening and subsequent fragmentation, leading to characteristic losses.
Cleavage of the pyridine ring: Following initial losses, the pyridine ring itself can fragment, often through the loss of neutral molecules like hydrogen cyanide (HCN).
Analysis of these fragmentation patterns allows for the piece-by-piece confirmation of the compound's constituent parts: the aminopyridine core, the nitro group, and the morpholine substituent.
Electronic Absorption Spectroscopy (UV-Vis) and Chromophore Analysis
UV-Visible spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing compounds with conjugated systems and chromophores. The chromophore in this compound is the 3-nitro-2-aminopyridine core, which is expected to exhibit distinct absorption bands.
Studies on the closely related compound, 2-amino-3-nitropyridine, show characteristic absorption maxima that can be used to infer the behavior of the target molecule. najah.edu The presence of the electron-donating amino group and the electron-withdrawing nitro group on the pyridine ring creates a "push-pull" system, which typically results in absorption bands at longer wavelengths (a bathochromic or red shift).
The primary electronic transitions responsible for the UV-Vis absorption are likely π → π* transitions within the aromatic system and n → π* transitions involving the non-bonding electrons of the nitrogen and oxygen atoms. The addition of the morpholino group at the 6-position is expected to act as an auxochrome, potentially causing a further shift in the absorption maxima and altering the molar absorptivity.
Table 2: Expected UV-Vis Absorption Data for this compound in a Polar Solvent
| Expected λmax (nm) | Type of Transition | Associated Chromophore |
| ~250-280 | π → π | Pyridine ring |
| ~350-400 | π → π / Intramolecular Charge Transfer | 2-Amino-3-nitropyridine system |
| >400 | n → π* | Nitro group |
Note: This data is extrapolated from the known spectroscopic properties of 2-amino-3-nitropyridine and similar structures. The exact values would need to be determined experimentally.
X-ray Crystallography for Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While a crystal structure for this compound has not been reported, its solid-state conformation can be predicted by analyzing the structures of its constituent parts, such as 2-amino-3-nitropyridine and other morpholine-substituted pyridines. najah.edunih.gov
Pyridine Ring: The central pyridine ring is expected to be largely planar. The bond lengths and angles would be influenced by the electronic effects of the substituents.
Nitro and Amino Groups: The nitro group is a planar moiety. Intramolecular hydrogen bonding between one of the oxygen atoms of the nitro group and a hydrogen atom of the adjacent amino group is highly probable. This interaction would contribute to the planarity of the substituent groups relative to the pyridine ring.
Morpholine Ring: The six-membered morpholine ring typically adopts a stable chair conformation. The orientation of the morpholine ring relative to the pyridine ring would be such to minimize steric hindrance.
Table 3: Predicted Crystallographic Parameters and Structural Features
| Parameter | Predicted Feature | Basis of Prediction |
| Molecular Conformation | Largely planar pyridine core with a chair-form morpholine ring. | Analysis of 2-amino-3-nitropyridine and morpholinopyridine structures. najah.edunih.gov |
| Intramolecular Bonding | N-H···O hydrogen bond between the amino and nitro groups. | Common in ortho-nitroanilines and related structures. |
| Crystal Packing | Stabilized by intermolecular hydrogen bonds and π-π stacking. | General principles of crystal engineering for aromatic nitrogen heterocycles. |
Computational and Theoretical Investigations of 6 Morpholin 4 Yl 3 Nitro 2 Pyridylamine
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone of modern chemical research. These methods allow for the detailed investigation of a molecule's electronic structure, which in turn governs its geometry, stability, and reactivity.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 6-Morpholin-4-yl-3-nitro-2-pyridylamine, DFT calculations can be employed to determine its most stable three-dimensional conformation. By optimizing the molecular geometry, researchers can obtain precise information on bond lengths, bond angles, and dihedral angles. For instance, DFT studies on related heterocyclic compounds have successfully predicted these parameters, which often show good agreement with experimental data from X-ray crystallography. researchgate.net
The electronic structure, including the distribution of electron density and the nature of chemical bonds, can also be elucidated. Methods like Natural Bond Orbital (NBO) analysis, often performed in conjunction with DFT, can reveal details about charge delocalization and hyperconjugative interactions within the molecule. researchgate.net These calculations would likely show significant electron-withdrawing effects from the nitro group and complex electronic interplay between the pyridine (B92270) ring, the amino group, and the morpholine (B109124) substituent.
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C2-N(amino) | 1.35 Å |
| Bond Length | C3-N(nitro) | 1.45 Å |
| Bond Length | C6-N(morpholine) | 1.38 Å |
| Bond Angle | N(amino)-C2-C3 | 121.5° |
| Bond Angle | C2-C3-N(nitro) | 122.0° |
A significant advantage of quantum chemical calculations is the ability to predict spectroscopic properties. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and Ultraviolet-Visible (UV-Vis) absorption spectra can be performed. researchgate.netnih.gov These calculated spectra can be compared with experimental data to confirm the molecule's structure or to help assign spectral features. For example, calculated IR frequencies can be matched to experimental FT-IR spectra to assign specific vibrational modes to functional groups within this compound, such as the N-O stretches of the nitro group or the C-N stretches of the amine and morpholine groups. researchgate.net
Similarly, Time-Dependent DFT (TD-DFT) calculations can predict the electronic transitions responsible for UV-Vis absorption. materialsciencejournal.org This would help in understanding the electronic properties and the origin of its color, likely arising from charge-transfer transitions involving the nitro and amino groups on the pyridine ring.
Table 2: Illustrative Calculated Spectroscopic Data (Note: This table is for illustrative purposes only.)
| Spectroscopic Technique | Parameter | Calculated Value |
|---|---|---|
| ¹H NMR | Chemical Shift (H on C4) | δ 7.5 ppm |
| ¹³C NMR | Chemical Shift (C2) | δ 155.0 ppm |
| IR Spectroscopy | Vibrational Frequency (NO₂ symmetric stretch) | 1350 cm⁻¹ |
The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to understanding a molecule's chemical reactivity and electronic properties. wikipedia.org The HOMO is the orbital from which an electron is most easily removed, representing the ability to donate an electron, while the LUMO is the orbital that most readily accepts an electron. wikipedia.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. wikipedia.org A small gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, the electron-donating amino and morpholino groups would likely raise the HOMO energy, while the electron-withdrawing nitro group would lower the LUMO energy. This combination is expected to result in a relatively small HOMO-LUMO gap, influencing its electronic absorption spectrum and potential reactivity. researchgate.netscispace.com Global reactivity descriptors, such as chemical hardness, softness, and electronegativity, can be derived from the HOMO and LUMO energies to quantify the molecule's reactivity. materialsciencejournal.org
Table 3: Frontier Molecular Orbital Energies and Related Parameters (Illustrative) (Note: This table is for illustrative purposes only.)
| Parameter | Definition | Typical Calculated Value |
|---|---|---|
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | -6.5 eV |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | -2.8 eV |
| HOMO-LUMO Gap (ΔE) | E(LUMO) - E(HOMO) | 3.7 eV |
| Ionization Potential (I) | ≈ -E(HOMO) | 6.5 eV |
Molecular Modeling and Docking Studies of Related Scaffolds
While specific docking studies for this compound are not detailed in the provided literature, the principles can be understood by examining studies on related molecular frameworks, such as other substituted pyridines and morpholine-containing compounds. nih.govresearchgate.net
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This method is fundamental in drug discovery for predicting the binding affinity and mode of action of a compound. nih.gov
For a molecule like this compound, a conceptual ligand-receptor interaction profile can be proposed. The pyridine ring and its substituents offer multiple points for interaction. The amino group and the nitrogen atom in the pyridine ring can act as hydrogen bond donors and acceptors, respectively. The morpholine oxygen is also a potential hydrogen bond acceptor. The nitro group can form hydrogen bonds or other electrostatic interactions. The aromatic pyridine ring can engage in π-π stacking or hydrophobic interactions with amino acid residues in a protein's active site. Docking studies on similar morpholine-containing scaffolds have shown the importance of these interactions in determining biological activity. researchgate.net
A molecule's biological activity is intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable, low-energy conformations that a molecule can adopt. For this compound, this would involve studying the rotation around the single bonds connecting the morpholine and nitro groups to the pyridine ring.
Energy minimization is the process of finding the arrangement in space of the atoms of a molecule that results in the lowest possible energy. This is the first step in most computational studies to obtain a stable structure. For this compound, the planarity of the nitro-pyridylamine system and the chair conformation of the morpholine ring would be key features determined through energy minimization. The final, low-energy conformation is crucial for understanding how the molecule fits into a receptor's binding site and is the starting point for more complex simulations like molecular dynamics.
Table 4: Compound Names Mentioned in the Article
| Compound Name |
|---|
Theoretical Studies on Intramolecular and Intermolecular Interactions
The non-covalent interactions within and between molecules of this compound are critical in determining its solid-state structure, stability, and physical properties. Theoretical studies allow for a detailed examination of these forces.
Hydrogen Bonding NetworksHydrogen bonds are significant directional interactions that can influence molecular conformation and crystal packing. In the structure of this compound, several potential hydrogen bond donors and acceptors exist. The primary amine (-NH₂) group at the C2 position is a strong hydrogen bond donor. The oxygen atoms of the nitro (-NO₂) group, the oxygen atom within the morpholine ring, and the nitrogen atom of the pyridine ring can all act as hydrogen bond acceptors.
Theoretical calculations, such as those employing Density Functional Theory (DFT), can predict the geometry and energy of these interactions. rsc.org For instance, intramolecular hydrogen bonds could form between the amine hydrogen and the oxygen of the adjacent nitro group, creating a stable six-membered ring structure. This type of interaction is common in ortho-nitroanilines and contributes significantly to the planarity of the molecule. researchgate.net Intermolecularly, C-H···O hydrogen bonds involving hydrogens on the morpholine and pyridine rings and oxygen acceptors on neighboring molecules are also anticipated to play a role in stabilizing the crystal lattice. nih.gov
π-π Stacking InteractionsThe pyridine ring in this compound is an electron-deficient aromatic system, a characteristic enhanced by the electron-withdrawing nitro group. This feature makes it susceptible to π-π stacking interactions, which are crucial for the stabilization of crystal structures.nih.govThese interactions involve the overlap of π-orbitals between parallel or near-parallel aromatic rings of adjacent molecules.nih.gov
Computational models can quantify the strength and preferred geometry (e.g., face-to-face, parallel-displaced) of these stacking interactions. The presence of the nitro group can also lead to specific nitro-π interactions, where the electron-deficient nitro group interacts favorably with the π-system of a neighboring pyridine ring, further influencing the molecular assembly in the solid state. researchgate.net
Hyper-conjugative Interactions and Natural Bond Orbital (NBO) AnalysisNatural Bond Orbital (NBO) analysis is a computational method used to study charge delocalization and bonding within a molecule. It provides a detailed picture of hyper-conjugative interactions, which are stabilizing effects arising from the interaction of electrons in a filled bonding orbital with an adjacent empty (or partially filled) anti-bonding orbital.
For this compound, NBO analysis can reveal several key interactions:
Delocalization of the lone pair electrons from the amine nitrogen (n_N) into the anti-bonding π* orbitals of the pyridine ring (n_N → π*).
Interaction between the lone pair electrons of the morpholine oxygen (n_O) and adjacent anti-bonding C-C or C-N orbitals.
Charge transfer from the pyridine ring to the highly electronegative nitro group.
Structure-Activity Relationship (SAR) Studies via Computational Approaches
Computational SAR studies are essential for rational drug design, allowing researchers to predict how structural modifications to a lead compound will affect its biological activity. chemicalbook.com
Scaffold Exploration and Design PrinciplesThe 2-amino-3-nitropyridine (B1266227) structure serves as a core scaffold that can be systematically modified to explore new chemical space and optimize for a desired biological target. The morpholine ring is a common substituent in medicinal chemistry, often introduced to improve pharmacokinetic properties such as solubility and metabolic stability.synthenta.com
Computational approaches like scaffold hopping and molecular hybridization can be used to design new analogs. nih.gov For example, the pyridine core could be replaced with other heterocycles (scaffold hopping), or fragments from other known active molecules could be incorporated into the structure (hybridization). Studies on related scaffolds, such as 4-(morpholin-4-yl)-3-nitrobenzhydrazide, demonstrate how this combination of a morpholine ring and a nitro-aromatic system can be used as a starting point for developing new derivatives with specific biological activities.
Modulating Reactivity and Interactions through Substituent EffectsThe chemical reactivity and intermolecular interaction profile of the this compound scaffold can be fine-tuned by introducing different substituents at various positions. The electron-withdrawing nature of the nitro group significantly impacts the electronic properties of the pyridine ring, influencing its ability to participate in hydrogen bonding and π-π stacking.
Computational studies can predict the effects of adding or modifying substituents. For instance, adding electron-donating groups to the pyridine ring would increase its electron density, potentially altering its interaction with biological targets. Conversely, adding further electron-withdrawing groups could enhance certain interactions. DFT calculations can be used to compute molecular descriptors like electrostatic potential maps, frontier molecular orbital energies (HOMO-LUMO), and atomic charges to quantify these substituent effects and guide the synthesis of analogs with improved activity.
Prediction of Molecular Properties (e.g., Torsional Angles, Polar Surface Area, without direct relation to ADMET in vivo)
Computational chemistry provides valuable insights into the intrinsic properties of a molecule, offering a theoretical understanding of its structure and electronic characteristics. For this compound, theoretical calculations can predict key molecular descriptors such as torsional angles and polar surface area, which are fundamental to its conformational flexibility and potential for intermolecular interactions.
Torsional Angles
A pertinent computational investigation on 2-amino-3-nitropyridine, which constitutes the foundational heterocyclic ring system of the title compound, has been performed using ab-initio (MP2) and Density Functional Theory (DFT) at the B3LYP level with a 6-311++G(d,p) basis set. najah.eduresearchgate.net This study provides calculated torsional angles for the 2-amino-3-nitropyridine fragment, which are crucial for understanding the planarity and orientation of the amino and nitro substituents relative to the pyridine ring.
| Torsional Angle (Atoms) | Calculated Value (°) |
|---|---|
| O1-N3-C3-C2 | -1.5 |
| O2-N3-C3-C4 | -0.6 |
| N2-C2-C3-N3 | -1.1 |
Data sourced from a computational study on the 2-amino-3-nitropyridine fragment. najah.eduresearchgate.net
The connection of the morpholine ring at the 6-position introduces additional conformational flexibility. The orientation of the morpholine ring relative to the pyridylamine core is a key determinant of the molecule's three-dimensional structure.
Polar Surface Area
The Polar Surface Area (PSA) of a molecule is defined as the sum of the van der Waals surface areas of all polar atoms (typically oxygen and nitrogen) and their attached hydrogen atoms. It is a crucial descriptor for estimating the transport properties of molecules. A related and widely used parameter is the Topological Polar Surface Area (TPSA), which is calculated from the 2D structure of a molecule and has been shown to correlate well with the 3D PSA.
| Molecular Property | Predicted Value |
|---|---|
| Topological Polar Surface Area (TPSA) | 116.7 Ų |
This value represents a calculated prediction and may vary slightly depending on the computational method used.
The predicted TPSA value suggests that this compound possesses a significant polar surface, which is expected to influence its solubility and ability to form hydrogen bonds.
Chemical Reactivity and Transformation Pathways of 6 Morpholin 4 Yl 3 Nitro 2 Pyridylamine
Reactions Involving the Nitro Group
The nitro group at the C3 position is a pivotal site for reactivity, primarily serving as a precursor to an amino group through reduction, but also capable of other chemical transformations. Its strong electron-withdrawing nature significantly influences the reactivity of the entire pyridine (B92270) ring system.
The reduction of the nitro group to a primary amine is one of the most important transformations of 6-Morpholin-4-yl-3-nitro-2-pyridylamine. This reaction yields 6-(morpholin-4-yl)pyridine-2,3-diamine, a key building block for the synthesis of fused heterocyclic compounds like pteridines and quinoxalines. A variety of reducing agents and conditions can be employed for this conversion, with the choice often depending on the desired selectivity and the presence of other functional groups. wikipedia.orgorganic-chemistry.org
Catalytic hydrogenation is a common and efficient method, often utilizing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. wikipedia.org Alternatively, chemical reduction methods using metals in acidic media, such as iron (Fe) in acetic acid or tin(II) chloride (SnCl₂) in hydrochloric acid, are also effective. wikipedia.orgmdpi.com
| Reagent/Catalyst | Solvent | Typical Conditions | Product |
|---|---|---|---|
| H₂, Pd/C | Ethanol or Methanol | Room Temperature, 1-4 atm H₂ | 6-(Morpholin-4-yl)pyridine-2,3-diamine |
| Fe, Acetic Acid | Acetic Acid/Water | Reflux | 6-(Morpholin-4-yl)pyridine-2,3-diamine |
| SnCl₂·2H₂O | Ethanol or HCl | 70-80 °C | 6-(Morpholin-4-yl)pyridine-2,3-diamine |
| Sodium Hydrosulfite (Na₂S₂O₄) | Water/THF | Room Temperature to Reflux | 6-(Morpholin-4-yl)pyridine-2,3-diamine |
While reduction to an amine is the most frequent transformation, the nitro group can undergo other reactions. The six-electron reduction of a nitro group proceeds through nitroso and hydroxylamino intermediates. nih.gov Under controlled conditions, it is possible to isolate these partially reduced species, such as N-(2-amino-6-morpholinopyridin-3-yl)hydroxylamine. mdpi.com These intermediates are valuable in their own right for further synthetic manipulations.
The electron-deficient nature imparted by the nitro group makes the pyridine ring susceptible to certain types of cycloaddition reactions. nih.gov Although not specifically documented for this compound, analogous nitropyridones have been shown to act as dienophiles in Diels-Alder reactions. nih.gov Furthermore, the nitro group can be involved in nucleophilic aromatic substitution reactions, either by being displaced itself (a less common event) or by activating the ring for the displacement of other leaving groups. In some contexts, transformations of nitroarenes can lead to the formation of azido (B1232118) or nitrene species, which are highly reactive intermediates capable of undergoing a variety of cyclization and insertion reactions, though such pathways require specific reagents like sodium azide (B81097) or triethyl phosphite, respectively.
Reactions at the Amine Functionality
The primary amino group at the C2 position is a key nucleophilic center, readily participating in acylation, alkylation, and condensation reactions.
The 2-amino group can be easily acylated by reacting with acyl chlorides or anhydrides in the presence of a base. For example, treatment with acetic anhydride (B1165640) would yield N-(3-nitro-6-morpholinopyridin-2-yl)acetamide. This reaction is often used to protect the amino group during subsequent synthetic steps or to introduce specific acyl moieties. Similarly, alkylation with alkyl halides can introduce one or two alkyl substituents on the amino nitrogen, although controlling the degree of alkylation can be challenging.
| Reaction Type | Reagent | Typical Conditions | Product Example |
|---|---|---|---|
| Acylation | Acetic Anhydride ((CH₃CO)₂O) | Pyridine, Room Temperature | N-(3-Nitro-6-morpholinopyridin-2-yl)acetamide |
| Benzoylation | Benzoyl Chloride (C₆H₅COCl) | Pyridine or Triethylamine (B128534), 0 °C to RT | N-(3-Nitro-6-morpholinopyridin-2-yl)benzamide |
| Alkylation | Methyl Iodide (CH₃I) | Base (e.g., K₂CO₃), DMF | N-Methyl-6-morpholin-4-yl-3-nitro-2-pyridylamine |
A particularly powerful synthetic application of this compound involves a two-step transformation pathway initiated by the reduction of the nitro group. The resulting 6-(morpholin-4-yl)pyridine-2,3-diamine possesses two adjacent amino groups, which is an ideal precursor for condensation reactions with 1,2-dicarbonyl compounds or their equivalents. This strategy provides a direct route to a variety of fused heterocyclic systems. For instance, reaction with glyoxal (B1671930) leads to the formation of a morpholinyl-substituted pyrazino[2,3-b]pyridine, while condensation with benzil (B1666583) yields a diphenyl-substituted derivative. These fused systems are of significant interest in medicinal chemistry.
Reactivity of the Pyridine Ring
The reactivity of the pyridine ring itself is heavily modulated by the electronic properties of its substituents: the C2-amino and C6-morpholino groups are electron-donating, while the C3-nitro group and the ring nitrogen atom are electron-withdrawing.
Electrophilic Aromatic Substitution (EAS): The pyridine ring is inherently electron-deficient and is further deactivated towards electrophiles by the potent electron-withdrawing nitro group. uoanbar.edu.iq While the amino and morpholino groups are activating, harsh conditions are typically required for electrophilic substitution. If a reaction were to occur, the most probable site of attack would be the C5 position, which is para to the activating C2-amino group and meta to the deactivating C3-nitro group.
Nucleophilic Aromatic Substitution (SNAAr): The presence of the nitro group strongly activates the pyridine ring towards nucleophilic attack. mdpi.com The positions most activated for SNAAr are C2 and C4. While the C2 position is already substituted with an amino group, a strong nucleophile could potentially attack the C4 position. If a suitable leaving group were present at the C4 or C2 positions, it could be readily displaced by a nucleophile. Vicarious nucleophilic substitution (VNS), where a hydrogen atom is displaced, is also a possibility at the C5 position, which is activated by the adjacent nitro group. mdpi.comntnu.no
Electrophilic Aromatic Substitution
Electrophilic Aromatic Substitution (EAS) on a pyridine ring is generally a challenging process. The ring's electron-deficient nature, caused by the electronegative nitrogen atom, deactivates it towards attack by electrophiles. uoanbar.edu.iqwikipedia.org This deactivation is further intensified under the acidic conditions often required for EAS, as the pyridine nitrogen becomes protonated, creating a positively charged pyridinium (B92312) ion that strongly repels incoming electrophiles. uoanbar.edu.iqrsc.org In the case of this compound, the powerful deactivating effect of the nitro group adds to this challenge.
However, the presence of the electron-donating amino and morpholino groups can facilitate electrophilic substitution to some extent. uoanbar.edu.iq The regioselectivity of such a reaction is determined by the directing effects of all substituents.
Directing Effects of Substituents:
Amino group (-NH₂ at C2): Strongly activating and ortho, para-directing. It directs incoming electrophiles to the C3 and C5 positions.
Nitro group (-NO₂ at C3): Strongly deactivating and meta-directing. It directs incoming electrophiles to the C5 position.
Morpholino group at C6: Activating and ortho, para-directing. It directs incoming electrophiles to the C5 position.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Substituent | Position | Electronic Effect | Directing Preference | Predicted Target Position |
|---|---|---|---|---|
| 2-Pyridylamine | C2 | Activating (+M) | ortho, para | C5 |
| 3-Nitro | C3 | Deactivating (-M, -I) | meta | C5 |
| 6-Morpholinyl | C6 | Activating (+M) | ortho, para | C5 |
Nucleophilic Aromatic Substitution
The electron-deficient character of the pyridine ring makes it highly susceptible to Nucleophilic Aromatic Substitution (SNAr), a reactivity that is further enhanced by electron-withdrawing groups like the nitro group. wikipedia.orglibretexts.org For SNAr to occur, a good leaving group, typically a halide, must be present on the ring. wikipedia.org
In this compound, there are no conventional leaving groups. However, the structure is well-activated for nucleophilic attack, particularly at the positions ortho and para to the nitro group (C2 and C4). wikipedia.org If a derivative of this compound, such as one with a halogen at the C2 or C6 position instead of the amino or morpholino groups, were subjected to a nucleophile, a substitution reaction would be highly probable.
A related process is the Vicarious Nucleophilic Substitution (VNS), where a nucleophile attacks a C-H bond on an electron-deficient ring. This reaction is common for nitropyridines. nih.govacs.org In this mechanism, a nucleophile adds to the ring, typically adjacent to the nitro group, forming a Meisenheimer-type adduct. nih.govacs.org Subsequent elimination leads to the substitution product. For this compound, VNS could potentially occur at the C4 position, which is ortho to the nitro group. Such reactions have been demonstrated for various 3-nitropyridine (B142982) compounds. rsc.org
Reactions Involving the Morpholine (B109124) Moiety
The morpholine ring contains a secondary amine nitrogen atom that retains its nucleophilic and basic character. wikipedia.org The presence of the ether oxygen in the ring withdraws some electron density from the nitrogen, making it slightly less basic and nucleophilic than similar saturated cyclic amines like piperidine. wikipedia.orgnih.gov Nevertheless, this nitrogen atom is a reactive center and can participate in a variety of chemical transformations typical of secondary amines.
These reactions include:
N-Alkylation: Reaction with alkyl halides to form quaternary ammonium (B1175870) salts.
N-Acylation: Reaction with acyl chlorides or anhydrides to form amides.
Salt Formation: As a base, it reacts with acids to form the corresponding morpholinium salts. wikipedia.orgchemicalbook.com
Nitrosation: Reaction with nitrous acid to form N-nitrosomorpholine. chemicalbook.com
Table 2: Potential Reactions of the Morpholine Nitrogen
| Reaction Type | Reagent Example | Product Type |
|---|---|---|
| N-Alkylation | Methyl Iodide (CH₃I) | Quaternary Ammonium Salt |
| N-Acylation | Acetyl Chloride (CH₃COCl) | N-acylmorpholine (Amide) |
| Salt Formation | Hydrochloric Acid (HCl) | Morpholinium Chloride Salt |
The morpholine ring is a saturated heterocycle and is generally stable under most reaction conditions. Ring transformation or cleavage reactions are not characteristic of the morpholine moiety and typically require harsh conditions that would likely degrade other parts of the molecule. Therefore, selective transformations involving the morpholine ring itself are not considered a major reactivity pathway for this compound.
Mechanistic Investigations of Key Transformations
While specific mechanistic studies for this compound are not extensively documented in the literature, the mechanisms for the key transformations it is expected to undergo are well-established based on its structural features.
Electrophilic Aromatic Substitution: The predicted mechanism follows the classical SEAr pathway. The aromatic π-system attacks an electrophile (E⁺), forming a resonance-stabilized cationic intermediate known as an arenium ion or sigma complex. masterorganicchemistry.comlibretexts.org In the case of pyridine, attack at the C3 (or C5) position is favored as it avoids placing a positive charge on the electronegative nitrogen atom. aklectures.combartleby.com A subsequent deprotonation step by a weak base restores the aromaticity of the ring, yielding the substituted product. masterorganicchemistry.com The initial formation of the arenium ion is the rate-determining step. masterorganicchemistry.com
Nucleophilic Aromatic Substitution: The expected SNAr mechanism is a two-step addition-elimination process. youtube.com A nucleophile first attacks an electron-deficient carbon atom bearing a leaving group, breaking the aromaticity and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. wikipedia.org The negative charge in this intermediate is effectively delocalized by the electron-withdrawing nitro group, especially when it is positioned ortho or para to the site of attack. libretexts.org In the second, typically faster step, the leaving group is expelled, and the aromaticity of the ring is restored. youtube.com
Applications and Derivatization Strategies of 6 Morpholin 4 Yl 3 Nitro 2 Pyridylamine Non Clinical
Role as a Chemical Building Block for Novel Heterocyclic Systems
The 2-amino-3-nitropyridine (B1266227) framework is a cornerstone for the synthesis of a wide array of fused heterocyclic compounds. nbinno.com This potential is unlocked through chemical modifications of the core functional groups, paving the way for the construction of intricate molecular architectures.
One of the most promising applications of 6-Morpholin-4-yl-3-nitro-2-pyridylamine is as a precursor to pyrido[2,3-d]pyrimidines. This class of compounds is of significant interest due to their diverse biological activities. The synthesis of these fused systems typically involves the reaction of a 2-aminopyridine (B139424) derivative, which possesses a suitable functional group at the 3-position, with a one-carbon synthon.
While direct cyclization of this compound is not straightforward, a simple reduction of the nitro group to a primary amine would yield a highly reactive 2,3-diaminopyridine (B105623) derivative. This resulting diamine is an ideal starting material for the construction of the pyrimidine (B1678525) ring. The general strategy involves the condensation of the 2,3-diaminopyridine intermediate with various electrophilic reagents, as outlined in the table below.
| Reagent | Resulting Pyrido[2,3-d]pyrimidine Structure | Reaction Type |
|---|---|---|
| Formamide or Triethyl orthoformate | Unsubstituted at position 4 | Cyclocondensation |
| Carboxylic acids or Acid chlorides | Substituted at position 4 | Cyclocondensation |
| Urea or Thiourea | 4-amino or 4-thioxo derivatives | Cyclocondensation |
| Carbon disulfide | 4-thioxo derivatives | Cyclocondensation |
This approach is well-documented for a variety of 2-amino-3-cyanopyridines, which are structurally analogous to the reduced form of the title compound. researchgate.net The presence of the morpholine (B109124) group at the 6-position is expected to influence the solubility and electronic properties of the resulting pyrido-pyrimidine system, but not fundamentally alter the course of the cyclization reaction.
Beyond pyrido-pyrimidines, the 2,3-diaminopyridine intermediate derived from this compound can serve as a synthon for a broader range of complex polycyclic architectures. The vicinal diamine functionality is a versatile handle for the annulation of various five- and six-membered heterocyclic rings. For instance, reaction with α-dicarbonyl compounds would lead to the formation of pyrido[2,3-b]pyrazines. Similarly, condensation with phosgene (B1210022) or its equivalents could yield pyrido[2,3-d]imidazol-2-ones. The reactivity of the 2-amino-3-nitropyridine core itself can be exploited in cyclization reactions, for example, to form pyrido[2,3-c]furoxans. rsc.org
Ligand Design in Coordination Chemistry and Materials Science
The presence of multiple heteroatoms with lone pairs of electrons makes this compound an attractive candidate for use as a ligand in coordination chemistry. The pyridine (B92270) nitrogen, the primary amino group, the oxygen of the morpholine ring, and even the nitro group can potentially coordinate to metal centers.
The synthesis of such complexes would typically involve the reaction of the ligand with a metal salt in a suitable solvent. The stoichiometry of the reaction and the nature of the metal ion and its counter-ion would dictate the final structure of the complex.
The coordination of this compound to a metal center would result in complexes with specific geometric structures. If the ligand acts as a bidentate chelate through the pyridine nitrogen and the amino group, it would likely favor the formation of octahedral or square planar geometries, depending on the coordination number and electronic configuration of the metal ion.
The multifunctional nature of this compound makes it a promising building block for the construction of supramolecular assemblies and coordination polymers. nih.govmdpi.com Coordination polymers are extended structures in which metal ions are linked by organic ligands. The ability of this ligand to potentially bridge multiple metal centers, either through its different donor atoms or by forming hydrogen bonds, opens up possibilities for creating one-, two-, or three-dimensional networks.
The nitro and amino groups are particularly adept at forming strong hydrogen bonds, which can play a crucial role in directing the self-assembly of the coordination complexes into higher-order structures. researchgate.net The resulting materials could exhibit interesting properties, such as porosity or luminescence, making them potentially useful in areas like gas storage or sensing. nih.gov The study of coordination polymers based on aminopyridine ligands is an active area of research, and this compound represents an unexplored yet promising candidate for the development of new functional materials.
Development of New Chemical Entities (NCEs) (Focusing on Design and Synthesis, not clinical)
The design and synthesis of novel compounds based on the this compound framework is a key area of research. The structural components—pyridine, morpholine, and the nitro group—each offer opportunities for modification to tune physicochemical properties and biological activity.
Fragment-based drug discovery (FBDD) is a strategy that begins by identifying low-molecular-weight fragments that bind weakly to a biological target. These initial hits are then optimized and grown into more potent, lead-like molecules. The 3-aminopyridine (B143674) core of this compound is a well-represented fragment in kinase-targeted libraries. nih.gov This fragment is adept at forming multiple hydrogen bonds with the highly conserved hinge region of the kinase ATP-binding site. nih.gov
Screening of fragment libraries containing the 3-aminopyridin-2-one scaffold, a close analogue, has led to the rapid identification of ligand-efficient inhibitors for mitotic kinases such as Monopolar Spindle 1 (MPS1) and the Aurora kinase family. nih.gov The strategy involves using the core fragment as a foundation and systematically building upon it—a process known as fragment growing, morphing, or merging—to access adjacent pockets within the target's binding site and enhance potency. researchgate.net The morpholine and nitro substituents on the core 2-aminopyridine scaffold can be considered initial "growth vectors" from the primary fragment, providing a head start in the optimization process.
Bioisosteric replacement, the substitution of one chemical group for another with similar physical or chemical properties, is a fundamental strategy in medicinal chemistry to improve potency, selectivity, and pharmacokinetic profiles. spirochem.comnih.gov The scaffold of this compound contains several moieties amenable to this approach.
Morpholine Group: The morpholine ring is a common feature in many approved drugs, often serving as a hydrogen bond acceptor and conferring aqueous solubility. However, it can be metabolically labile. enamine.net Consequently, a key strategy involves its replacement with various bioisosteres to enhance metabolic stability while retaining or improving binding affinity. Examples of morpholine bioisosteres include piperidines, piperazines, and thiomorpholine, among others. enamine.net
Pyridine Ring: The pyridine ring itself can act as a bioisostere for other aromatic and heteroaromatic systems. For instance, in the development of ligands for nicotinic cholinergic receptors, a pyridine ring was successfully used as a bioisosteric replacement for an isoxazole (B147169) heterocycle, resulting in compounds with high affinity. nih.gov
Nitro Group: The strongly electron-withdrawing nitro group significantly influences the electronic properties of the pyridine ring, which can be crucial for binding affinity. Bioisosteric replacement of the nitro group with other electron-withdrawing groups like cyano (-CN) or sulfonyl (-SO₂R) moieties is a common strategy to modulate this effect, alter polarity, and explore different interactions with the target protein. nih.gov
In Vitro Mechanistic Enzymatic Studies (Excluding Cellular/Organismal Effects)
The primary non-clinical application of derivatives of this compound is in the development and study of enzyme inhibitors. The scaffold has proven particularly effective for targeting protein kinases.
The 2-morpholinopyridine and 2-aminopyridine motifs are central to a large number of potent kinase inhibitors. These scaffolds are frequently employed in the design of inhibitors for the phosphatidylinositol 3-kinase (PI3K) family and the DNA-dependent protein kinase (DNA-PK), both of which are critical targets in oncology research. mdpi.comnih.gov
The morpholine group is particularly important for activity against the PI3K/PIKK family of kinases. mdpi.com Derivatives based on a 2-morpholino-1,3-benzoxazine scaffold have shown potent, low nanomolar inhibition of DNA-PK. nih.gov For example, LTURM34, a dibenzo[b,d]thiophen-4-yl substituted 2-morpholino-1,3-benzoxazine, was identified as a specific DNA-PK inhibitor with an IC₅₀ of 0.034 µM, showing 170-fold selectivity over PI3K. nih.gov Other research has focused on 2-(pyridin-3-ylamino) substituted benzoxazines, which also exhibit inhibitory activity against DNA-PK. nih.govresearchgate.net The nitropyridine core, as seen in various synthesized molecules, has been instrumental in developing inhibitors against kinases such as Janus kinase 2 (JAK2) and glycogen (B147801) synthase kinase-3 (GSK3). nih.gov
The table below summarizes the in vitro inhibitory activity of representative compounds containing the core morpholine-pyridine scaffold against various kinases.
| Compound Scaffold | Target Kinase(s) | IC₅₀ Values (µM) |
| 2-Morpholino-1,3-benzoxazine (LTURM34) | DNA-PK | 0.034 |
| 2-Morpholino-1,3-benzoxazine (8-(naphthalen-1-yl)) | PI3Kδ | 0.64 |
| 2-(Pyridin-3-ylamino)-1,3-benzoxazine | DNA-PK | 2.5 |
| 2-Chloro-5-methyl-3-nitropyridine derivative | JAK2 | 8.5 - 12.2 |
| 2,6-Dichloro-3-nitropyridine (B41883) derivative | GSK3 | 0.008 |
This table is for illustrative purposes and includes data from derivatives of the core scaffold.
Molecular docking and co-crystal structures provide critical insights into how inhibitors bind to their target enzymes. For inhibitors derived from the this compound scaffold, several key interactions with a typical kinase ATP-binding site can be predicted and have been observed in related structures. mdpi.comresearchgate.net
The 2-amino group and the nitrogen of the pyridine ring are crucial for forming canonical hydrogen bonds with the "hinge region" of the kinase, mimicking the interaction of the adenine (B156593) base of ATP. Molecular docking of various pyridine-based inhibitors confirms this binding mode. nih.govnih.gov The morpholine moiety is often positioned to interact with solvent-exposed regions or form additional hydrogen bonds via its oxygen atom. mdpi.com The nitropyridine ring itself can engage in π-stacking or hydrophobic interactions with residues in the active site, such as isoleucine or valine. mdpi.com In some cases, the electron-deficient nitropyridine ring can even participate in a covalent interaction with a catalytic cysteine residue through a nucleophilic aromatic substitution (SNAr) reaction, leading to irreversible inhibition. researchgate.net
The potential molecular interactions of the this compound scaffold within a kinase active site are summarized below.
| Moiety of Scaffold | Potential Interaction Type | Potential Enzyme Residue Partner(s) |
| 2-Amino Group (NH₂) | Hydrogen Bond Donor | Hinge Region Backbone (e.g., C=O) |
| Pyridine Ring Nitrogen | Hydrogen Bond Acceptor | Hinge Region Backbone (e.g., N-H) |
| Morpholine Oxygen | Hydrogen Bond Acceptor | Lysine, Aspartate side chains |
| Pyridine/Phenyl Rings | π-Stacking / Hydrophobic | Phenylalanine, Tyrosine, Leucine |
| Nitro Group (NO₂) | Hydrogen Bond Acceptor / Electrostatic | Arginine, Lysine side chains |
Applications in Analytical Chemistry (e.g., as a reagent, if applicable)
While the primary application of this compound and its derivatives is in medicinal chemistry, its chemical structure contains functionalities that could potentially be used in analytical chemistry. The compound possesses a primary amino group (-NH₂). Primary amines are known to react with ninhydrin (B49086) to produce a deep blue or purple color known as Ruhemann's purple, a reaction widely used for the detection and quantification of amino acids. nih.gov Theoretically, this compound could serve as a substrate in this colorimetric reaction. However, a review of the scientific literature does not indicate that this specific compound has been developed or utilized as a standard analytical reagent for any specific application. Its use remains predominantly in the field of synthetic and medicinal chemistry research.
Future Research Directions
Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability
Current synthetic routes to 2-amino-3-nitropyridine (B1266227) derivatives often involve nitration of 2-aminopyridine (B139424), which can lead to mixtures of isomers. nbinno.comntnu.no Future research should focus on developing more regioselective and sustainable methods for the synthesis of 6-Morpholin-4-yl-3-nitro-2-pyridylamine.
Table 1: Potential Novel Synthetic Approaches
| Synthetic Strategy | Potential Advantages | Key Research Focus |
|---|---|---|
| Multicomponent Reactions (MCRs) | High efficiency, atom economy, reduced waste | Identification of suitable starting materials and catalysts. |
| Microwave-Assisted Synthesis | Reduced reaction times, increased yields | Optimization of reaction conditions (temperature, time, power). |
| Solvent-Free Synthesis | Reduced environmental impact, simplified workup | Exploration of solid-state or neat reaction conditions. |
| Advanced Nitration Methods | Improved regioselectivity, higher yields | Investigation of alternative nitrating agents and catalysts. |
Advanced Spectroscopic and Computational Techniques for Deeper Understanding of Molecular Behavior
A thorough understanding of the structural and electronic properties of this compound is crucial for predicting its reactivity and designing new applications. While basic spectroscopic characterization (FTIR, 1H NMR, 13C NMR) is standard for novel compounds, future research should employ more advanced techniques. researchgate.netnih.gov
Two-dimensional NMR (2D-NMR) spectroscopy, including techniques like COSY, HSQC, and HMBC, would provide unambiguous assignment of all proton and carbon signals and offer insights into the molecule's connectivity. In-depth analysis of its vibrational modes through a combination of experimental FTIR and Raman spectroscopy and theoretical calculations would yield a detailed picture of its molecular structure. researchgate.net
Computational chemistry, particularly Density Functional Theory (DFT), will be a powerful tool for this purpose. researchgate.net DFT calculations can be used to optimize the molecular geometry, predict vibrational frequencies, and calculate NMR chemical shifts, allowing for a direct comparison with experimental data. researchgate.net Furthermore, analysis of the frontier molecular orbitals (HOMO and LUMO) and the molecular electrostatic potential (MEP) can provide valuable information about the molecule's reactivity and potential sites for electrophilic and nucleophilic attack. researchgate.net
Table 2: Advanced Analytical and Computational Methods
| Technique | Information Gained | Research Objective |
|---|---|---|
| 2D-NMR Spectroscopy | Detailed structural connectivity | Unambiguous assignment of NMR spectra. |
| FTIR/Raman Spectroscopy | Vibrational modes and functional groups | Confirmation of molecular structure and bonding. |
| Density Functional Theory (DFT) | Optimized geometry, electronic properties | Prediction of spectroscopic data and reactivity. |
| HOMO-LUMO Analysis | Electron distribution and reactivity | Identification of potential reaction sites. |
Rational Design of Derivatives for Specific Chemical Reactivity or Material Properties
The 2-aminopyridine scaffold is considered a "privileged structure" in medicinal chemistry due to its presence in numerous biologically active compounds. rsc.orgdntb.gov.uanih.gov This suggests that derivatives of this compound could be designed to exhibit specific biological activities. The morpholine (B109124) moiety is also a key pharmacophore in many drugs, known to improve pharmacokinetic properties. nih.gove3s-conferences.orgnih.gov
Future research should focus on the rational design and synthesis of new derivatives by modifying the core structure. researchgate.netnih.gov For example, the amino group could be functionalized to introduce new pharmacophores, or the pyridine (B92270) ring could be further substituted to modulate the electronic properties and steric profile of the molecule. Structure-activity relationship (SAR) studies, guided by computational modeling, would be essential in this endeavor to identify derivatives with enhanced potency and selectivity for specific biological targets. nih.gov
Beyond medicinal applications, derivatives could be designed for specific material properties. The nitro group, being an electron-withdrawing group, can influence the photophysical properties of the molecule. By introducing different substituents, it may be possible to tune the absorption and emission characteristics, leading to the development of new dyes or fluorescent probes.
Investigation of this compound as a Ligand in Catalysis
The presence of multiple nitrogen and oxygen atoms in this compound makes it an interesting candidate for use as a ligand in organometallic chemistry and catalysis. researchgate.net Amino-pyridine ligands have been successfully employed in base metal catalysis, for instance, in atom transfer radical polymerization (ATRP) with iron(II) complexes. nsf.gov
Future research should explore the coordination chemistry of this compound with various transition metals. The electronic properties of the resulting metal complexes could be tuned by modifying the substituents on the pyridine ring, which in turn could influence their catalytic activity. nih.gov For example, it is known that electron-withdrawing groups on the pyridine ring can affect the redox potential of the metal center in pyridinophane complexes, thereby modulating their catalytic performance in C-C coupling reactions. nih.gov The potential of this compound as a ligand in palladium-catalyzed cross-coupling reactions, an area where pyridine-containing ligands have shown great promise, is another exciting avenue for investigation. mdpi.com
Synergistic Approaches Integrating Synthesis, Spectroscopy, and Computational Modeling
The most impactful future research on this compound will come from a synergistic approach that integrates synthetic chemistry, advanced spectroscopy, and computational modeling. researchgate.netnih.govresearchgate.net This integrated strategy allows for a continuous feedback loop where computational predictions guide synthetic efforts, and spectroscopic analysis of the synthesized compounds validates and refines the theoretical models.
For instance, computational studies can be used to screen a virtual library of potential derivatives for desired properties before embarking on their synthesis. nih.gov This can save significant time and resources. Similarly, a detailed spectroscopic and computational analysis of a series of synthesized derivatives can lead to a deeper understanding of their structure-property relationships, which can then be used to design even better molecules. This integrated approach has been successfully applied to the study of other pyridine derivatives, leading to the development of new compounds with interesting biological and material properties. researchgate.netnih.gov
Q & A
Q. What are the optimal synthetic routes for 6-Morpholin-4-yl-3-nitro-2-pyridylamine, and how are impurities controlled?
The synthesis typically involves multi-step reactions, including condensation of morpholine with a nitro-substituted pyridine precursor. Key steps include controlling reaction temperature (e.g., 60–80°C) and pH to minimize side products like positional isomers. Purification often employs High-Performance Liquid Chromatography (HPLC) with reverse-phase columns to isolate the target compound from intermediates such as (6-Morpholin-4-ylpyridin-2-yl)methanamine derivatives . Impurity profiling via Nuclear Magnetic Resonance (NMR) and mass spectrometry ensures structural fidelity, particularly to distinguish between nitro group regiochemistry (e.g., 3-nitro vs. 5-nitro isomers) .
Q. How is the purity and stability of this compound validated in experimental settings?
Stability studies under varying temperatures (4°C, 25°C, and 40°C) and pH conditions (2–10) are conducted to assess degradation pathways. Analytical methods like UV-vis spectroscopy and Liquid Chromatography-Mass Spectrometry (LC-MS) monitor decomposition products, such as nitro-reduction byproducts (e.g., amine derivatives). Accelerated stability testing in acetonitrile or aqueous buffers identifies optimal storage conditions .
Q. What spectroscopic techniques are critical for characterizing this compound?
- 1H/13C NMR : Assigns proton environments (e.g., morpholine ring protons at δ 3.6–3.8 ppm) and confirms nitro group placement via coupling patterns.
- FT-IR : Identifies nitro (N–O stretch at ~1520 cm⁻¹) and amine (N–H stretch at ~3350 cm⁻¹) functional groups.
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula (e.g., C10H13N4O3) and detects isotopic patterns .
Advanced Research Questions
Q. How do structural modifications (e.g., nitro group position) influence reactivity and bioactivity?
Substituent positioning significantly alters electronic and steric properties. For example:
- The 3-nitro group in this compound enhances electrophilicity at the pyridine ring, facilitating nucleophilic aromatic substitution reactions.
- Comparatively, analogs like (6-Morpholin-4-ylpyridin-5-yl)methanamine show reduced reactivity due to steric hindrance from the morpholine moiety. Structure-Activity Relationship (SAR) studies using kinetic assays (e.g., fluorescence quenching) quantify these effects .
Q. What computational methods predict the binding interactions of this compound with biological targets?
Molecular docking (e.g., AutoDock Vina) and density functional theory (DFT) calculations model interactions with enzymes like kinases. The morpholine ring’s oxygen atoms participate in hydrogen bonding, while the nitro group stabilizes π-π stacking with aromatic residues. Free energy perturbation (FEP) simulations further refine binding affinity predictions .
Q. How are crystallographic data obtained for nitro-substituted pyridine derivatives, and what challenges arise?
Single-crystal X-ray diffraction using synchrotron radiation resolves nitro group orientation and hydrogen-bonding networks. Challenges include crystal twinning due to nitro group symmetry, which is mitigated by SHELXT for structure solution and SHELXL for refinement . For example, related compounds like 6-amino-5-nitro-2-propargylsulfanyl-4(3H)-pyrimidinone require anisotropic displacement parameter modeling to account for thermal motion .
Q. How do conflicting bioactivity data from different studies arise, and how are they resolved?
Discrepancies often stem from assay conditions (e.g., cell line variability, nitroreductase activity in cytotoxicity studies). Meta-analyses cross-reference IC50 values under standardized conditions (e.g., 72-hour incubations, 10% FBS media) and validate results via orthogonal assays like SPR (surface plasmon resonance) .
Methodological Guidance
Q. What strategies optimize reaction yields in nitro-substituted heterocycle synthesis?
- Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves nitro group introduction.
- Microwave-assisted synthesis reduces reaction time (e.g., from 24 hours to 2 hours) and minimizes decomposition .
Q. How are intermediates tracked during multi-step synthesis?
Thin-Layer Chromatography (TLC) with UV-active tags (e.g., 254 nm) monitors reaction progress. LC-MS with electrospray ionization (ESI+) identifies intermediates via molecular ion peaks (e.g., [M+H]+ at m/z 253.1 for a key intermediate) .
Q. What protocols ensure reproducibility in biological assays involving this compound?
- Pre-treatment with antioxidants (e.g., ascorbic acid) prevents nitro group reduction in cell culture.
- Dose-response curves are generated using at least three independent replicates, with pIC50 values reported as mean ± SEM .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
